Cithrol PG24IS
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Overview
Description
. It is a versatile ester used in various applications, particularly in the cosmetics and personal care industries. This compound is known for its excellent emulsifying properties, making it a popular ingredient in formulations requiring stable emulsions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Polyglyceryl-2 Tetraisostearate is synthesized through the esterification of polyglycerol with isostearic acid . The reaction typically involves heating the reactants in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired ester.
Industrial Production Methods
In industrial settings, the production of Polyglyceryl-2 Tetraisostearate involves large-scale esterification processes. The reactants are mixed in reactors equipped with heating and stirring mechanisms to ensure uniformity and efficiency. The reaction is monitored and controlled to maintain optimal conditions, and the final product is purified through distillation or other separation techniques to remove any unreacted materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Polyglyceryl-2 Tetraisostearate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, breaking down the compound into its constituent acids and alcohols.
Transesterification: This reaction involves the exchange of ester groups between different alcohols and acids, often used to modify the properties of the ester.
Oxidation: The compound can undergo oxidation reactions, particularly at the unsaturated sites, leading to the formation of peroxides and other oxidation products.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide) catalysts.
Transesterification: Alcohols (e.g., methanol, ethanol), acid or base catalysts.
Oxidation: Oxygen, peroxides, or other oxidizing agents.
Major Products Formed
Hydrolysis: Isostearic acid and polyglycerol.
Transesterification: Modified esters with different alcohol or acid components.
Oxidation: Peroxides and other oxidation products.
Scientific Research Applications
Polyglyceryl-2 Tetraisostearate has a wide range of applications in scientific research, including:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and formulations requiring stable emulsions.
Medicine: Utilized in pharmaceutical formulations for its emulsifying properties, aiding in the delivery of active ingredients.
Industry: Widely used in the cosmetics and personal care industries as an emulsifier in creams, lotions, and other products.
Mechanism of Action
The primary mechanism of action of Polyglyceryl-2 Tetraisostearate is its ability to reduce the surface tension between different phases, such as oil and water, thereby stabilizing emulsions . This is achieved through the formation of a monolayer at the interface, which prevents the coalescence of droplets and maintains the stability of the emulsion. The molecular structure of the compound, with its hydrophilic and lipophilic components, allows it to interact with both water and oil phases effectively.
Comparison with Similar Compounds
Polyglyceryl-2 Tetraisostearate can be compared with other similar compounds, such as:
Polyglyceryl-3 Diisostearate: Similar in structure but with different emulsifying properties.
Polyglyceryl-4 Isostearate: Offers different hydrophilic-lipophilic balance (HLB) values, affecting its emulsifying efficiency.
Polyglyceryl-6 Polyricinoleate: Used in food applications as an emulsifier, with different chemical properties.
The uniqueness of Polyglyceryl-2 Tetraisostearate lies in its specific balance of hydrophilic and lipophilic components, making it particularly effective in stabilizing emulsions in various formulations.
Properties
CAS No. |
121440-30-0 |
---|---|
Molecular Formula |
C5H6N4O2S |
Molecular Weight |
0 |
Origin of Product |
United States |
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